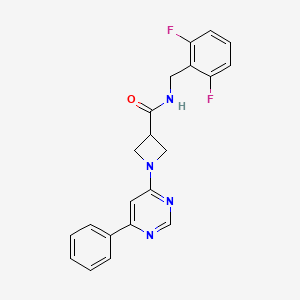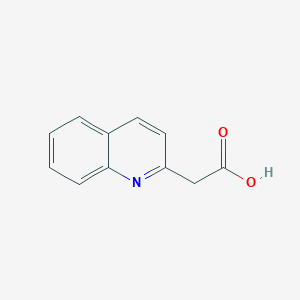
N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as DFPM, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potential drug candidate that has shown promising results in preclinical studies. DFPM belongs to the class of azetidine derivatives that have been reported to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is not fully understood. However, studies have suggested that it targets multiple signaling pathways involved in cancer cell growth and survival. This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is often upregulated in cancer cells. It has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been reported to inhibit cancer cell migration and invasion, which are important processes involved in cancer metastasis. This compound has been shown to have minimal toxicity towards normal cells, which is a desirable characteristic for a potential drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have good solubility in various solvents, which makes it suitable for in vitro studies. However, this compound has some limitations, including its low aqueous solubility and poor bioavailability. These limitations need to be addressed to improve its potential as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research on N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. One area of interest is the development of this compound analogs with improved bioavailability and efficacy. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer drugs. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a novel anticancer drug.
Synthesemethoden
The synthesis of N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves a multi-step reaction process. It starts with the reaction of 2,6-difluorobenzylamine with 4-cyanopyrimidine to form an intermediate. This intermediate is then reacted with ethyl 3-bromopropionate to give the desired product, which is further hydrolyzed to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antifungal activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have antiviral activity against influenza A and B viruses. In addition, this compound has shown potent antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O/c22-17-7-4-8-18(23)16(17)10-24-21(28)15-11-27(12-15)20-9-19(25-13-26-20)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWFRFHYQWKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B2909691.png)
![N-[2-(thiophen-2-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2909694.png)
![N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909695.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2909697.png)
![5-ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2909699.png)
![1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2909700.png)


![N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909706.png)
![N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2909707.png)